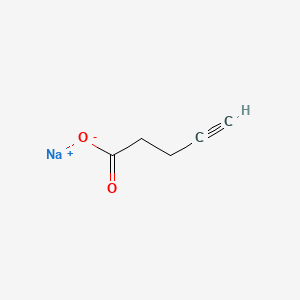

Sodium 4-pentynoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIICCMJXWKGSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735352 | |

| Record name | Sodium pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101917-30-0 | |

| Record name | Sodium pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Sodium 4-Pentynoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium 4-pentynoate, a valuable building block in medicinal chemistry and materials science. Its terminal alkyne functionality makes it particularly useful for "click chemistry" reactions, enabling the facile conjugation of molecules.[1][2]

Synthesis of Sodium 4-Pentynoate

The synthesis of sodium 4-pentynoate is typically achieved in a two-step process. First, 4-pentynoic acid is synthesized, followed by a neutralization reaction with a sodium base to yield the final salt.

Synthesis of 4-Pentynoic Acid

A common and effective method for the synthesis of 4-pentynoic acid is the oxidation of 4-pentyn-1-ol using Jones' reagent.[3]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of 4-pentynoic acid is provided below, based on established literature procedures.[3]

Materials:

-

4-pentyn-1-ol

-

Acetone

-

Jones' reagent (a solution of chromium trioxide and sulfuric acid in water)

-

Water

-

Diethyl ether (Et2O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for chromatography

-

Hexane

-

Ether

Procedure:

-

Dissolve 4-pentyn-1-ol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones' reagent dropwise to the stirred solution. The addition is continued until the orange color of the Jones' reagent persists.

-

Allow the reaction mixture to warm to room temperature. Continue to add Jones' reagent dropwise to maintain the orange color.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction, add water to the mixture.

-

Extract the aqueous layer several times with diethyl ether.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using a hexane/ether (8:2) eluent to yield 4-pentynoic acid as a colorless oil.

Synthesis of Sodium 4-Pentynoate

The final step is the deprotonation of 4-pentynoic acid with a suitable sodium base.

Reaction Scheme:

Experimental Protocol:

Materials:

-

4-pentynoic acid

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3)

-

A suitable solvent (e.g., water, methanol, or ethanol)

Procedure:

-

Dissolve 4-pentynoic acid (1.0 eq) in the chosen solvent.

-

Slowly add a stoichiometric amount (1.0 eq) of the sodium base (e.g., a solution of NaOH or solid NaHCO3) to the solution of the acid while stirring.

-

Continue stirring until the reaction is complete (e.g., cessation of gas evolution if using sodium bicarbonate).

-

The solvent can be removed under reduced pressure to yield sodium 4-pentynoate as a solid.

Characterization of Sodium 4-Pentynoate

The successful synthesis of sodium 4-pentynoate can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

| Parameter | 4-Pentynoic Acid | Sodium 4-Pentynoate (Predicted) |

| Molecular Formula | C5H6O2 | C5H5NaO2 |

| Molecular Weight | 98.10 g/mol [4] | 120.08 g/mol |

| Appearance | Colorless oil[3] | White solid |

Spectroscopic Data

¹H NMR Spectroscopy:

The proton NMR spectrum of 4-pentynoic acid has been reported.[3] The spectrum of sodium 4-pentynoate is expected to be similar, with potential shifts in the protons closest to the carboxylate group due to the change in the electronic environment.

| Assignment | 4-Pentynoic Acid (CDCl₃, 400 MHz) Chemical Shift (δ) ppm [3] | Sodium 4-Pentynoate (D₂O) Predicted Chemical Shift (δ) ppm |

| -C≡CH | 1.98-1.95 (m, 1H) | ~2.0-2.2 (t) |

| -CH₂-C≡CH | 2.52-2.48 (m, 2H) | ~2.4-2.6 (dt) |

| -CH₂-COOH | 2.61-2.59 (m, 2H) | ~2.3-2.5 (t) |

Note: The use of D₂O as a solvent for the sodium salt will result in the exchange of the acidic proton of the carboxylic acid, rendering it invisible in the ¹H NMR spectrum.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will also show characteristic shifts.

| Assignment | 4-Pentynoic Acid (Predicted) Chemical Shift (δ) ppm | Sodium 4-Pentynoate (Predicted) Chemical Shift (δ) ppm |

| -C ≡CH | ~69 | ~70 |

| -C≡C H | ~83 | ~84 |

| -C H₂-C≡CH | ~14 | ~15 |

| -C H₂-COOH | ~33 | ~35 |

| -C OOH | ~179 | ~182 |

Infrared (IR) Spectroscopy:

The IR spectrum is a powerful tool for identifying the functional groups present in the molecule.

| Functional Group | 4-Pentynoic Acid Characteristic Absorption (°cm⁻¹) | Sodium 4-Pentynoate Characteristic Absorption (°cm⁻¹) |

| O-H stretch (Carboxylic Acid) | Broad, ~3300-2500 | Absent |

| C≡C-H stretch (Terminal Alkyne) | ~3300 (sharp) | ~3300 (sharp) |

| C=O stretch (Carboxylic Acid) | ~1710 | Absent |

| C=O stretch (Carboxylate) | Absent | ~1610-1550 and ~1400 (asymmetric and symmetric) |

| C≡C stretch | ~2120 | ~2120 |

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be suitable for the analysis of sodium 4-pentynoate.

| Ion | 4-Pentynoic Acid (M-H)⁻ | Sodium 4-Pentynoate (M-Na)⁻ |

| Expected m/z | 97.0293 | 97.0293 |

In positive ion mode, adducts with sodium are commonly observed.

| Ion | 4-Pentynoic Acid (M+Na)⁺ | Sodium 4-Pentynoate (M+Na)⁺ |

| Expected m/z | 121.0260 | 143.0079 |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of sodium 4-pentynoate.

Characterization Logic

Caption: Logical flow of the characterization process.

References

A Technical Guide to the Physicochemical Properties and Research Applications of Sodium 4-Pentynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of sodium 4-pentynoate, a versatile chemical probe for enriching and identifying acetylated proteins. This document details its key characteristics, experimental protocols for its application in metabolic labeling and click chemistry, and a workflow for its use in proteomics research.

Core Physicochemical Properties

Sodium 4-pentynoate is the sodium salt of 4-pentynoic acid. Its terminal alkyne group serves as a bioorthogonal handle, allowing for its covalent modification via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." This property makes it an invaluable tool for chemical biology and drug discovery.

Quantitative Data Summary

The key physicochemical properties of sodium 4-pentynoate and its parent acid, 4-pentynoic acid, are summarized in the tables below.

| Property | Value | Reference |

| Chemical Name | Sodium 4-pentynoate | - |

| Synonyms | Sodium pent-4-ynoate | - |

| CAS Number | 101917-30-0 | [1][2] |

| Molecular Formula | C₅H₅NaO₂ | - |

| Molecular Weight | 120.08 g/mol | - |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Decomposes at high temperature | Inferred from properties of similar sodium salts |

| Boiling Point | Not applicable (decomposes) | Inferred from properties of similar sodium salts |

| Solubility | Soluble in water and polar organic solvents; Insoluble in non-polar solvents | [4] |

Table 1: Physicochemical Properties of Sodium 4-Pentynoate

| Property | Value | Reference |

| Chemical Name | 4-Pentynoic acid | [5] |

| Synonyms | Propargylacetic acid | [6] |

| CAS Number | 6089-09-4 | [3][5] |

| Molecular Formula | C₅H₆O₂ | [3][5] |

| Molecular Weight | 98.10 g/mol | [5] |

| pKa | ~4.30 (Predicted) | [3][6] |

| Melting Point | 54-57 °C | [6][7] |

| Boiling Point | 110 °C at 30 mmHg | [6][7] |

| Water Solubility | 27 g/L at 25 °C | [3] |

Table 2: Physicochemical Properties of 4-Pentynoic Acid

Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Key Features |

| ¹H NMR | * δ ~2.1 ppm (t, 1H): Proton of the terminal alkyne (C≡C-H). * δ ~2.4-2.6 ppm (m, 4H): Methylene protons adjacent to the alkyne and the carboxylate group. |

| ¹³C NMR | * δ ~70 ppm: Terminal alkyne carbon (C≡C-H). * δ ~80 ppm: Internal alkyne carbon (C≡C-H). * δ ~15-35 ppm: Methylene carbons. * δ ~180 ppm: Carboxylate carbon (COO⁻). |

| IR Spectroscopy | * ~3300 cm⁻¹ (sharp, medium): C-H stretch of the terminal alkyne. * ~2120 cm⁻¹ (weak): C≡C stretch of the terminal alkyne. * ~1550-1610 cm⁻¹ (strong): Asymmetric stretch of the carboxylate (COO⁻). * ~1400-1450 cm⁻¹ (strong): Symmetric stretch of the carboxylate (COO⁻). |

| Mass Spectrometry (ESI-) | * m/z = 97.02: [M-Na]⁻, corresponding to the 4-pentynoate anion. |

Table 3: Predicted Spectroscopic Data for Sodium 4-Pentynoate

Research Applications in Protein Acetylation Profiling

Sodium 4-pentynoate serves as a chemical reporter for profiling protein acetylation.[1] It is an alkynylacetate analogue that can be metabolically incorporated onto cellular proteins.[1] Once incorporated, the alkyne handle can be tagged with a reporter molecule, such as a fluorescent dye or biotin, via a click chemistry reaction. This allows for the visualization, enrichment, and identification of acetylated proteins.

Workflow for Profiling Acetylated Proteins

The general workflow for using sodium 4-pentynoate to profile acetylated proteins is depicted below.

Experimental Protocols

The following are generalized protocols for the metabolic labeling of proteins using sodium 4-pentynoate and subsequent detection via click chemistry. Optimization may be required for specific cell lines and experimental conditions.

Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of the alkyne tag into cellular proteins.

Materials:

-

Mammalian cells in culture

-

Complete cell culture medium

-

Sodium 4-pentynoate stock solution (e.g., 100 mM in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency (typically 70-80%).

-

Prepare the labeling medium by supplementing the complete culture medium with sodium 4-pentynoate to a final concentration of 2.5-10 µM.

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add the labeling medium to the cells.

-

Incubate the cells for 6-8 hours under standard culture conditions (e.g., 37°C, 5% CO₂).

-

After incubation, harvest the cells by scraping or trypsinization.

-

Wash the cell pellet twice with cold PBS to remove any unincorporated sodium 4-pentynoate.

-

The cell pellet can be stored at -80°C or used immediately for protein extraction.

Click Chemistry Reaction for Protein Labeling in Cell Lysate

This protocol outlines the copper-catalyzed click reaction to attach a reporter molecule to the alkyne-labeled proteins.[8][9]

Materials:

-

Alkyne-labeled cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-functionalized reporter molecule (e.g., azide-fluorophore or azide-biotin), 10 mM stock in DMSO

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water[8][9]

-

PBS

Procedure:

-

Lyse the cell pellet in an appropriate volume of lysis buffer on ice.

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

In a microcentrifuge tube, combine the following in order:

-

50 µL of protein lysate (1-5 mg/mL)

-

90 µL of PBS

-

20 µL of 2.5 mM azide-reporter (final concentration ~100 µM)

-

-

Vortex briefly to mix.

-

Add 10 µL of 100 mM THPTA solution and vortex.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex.

-

Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex immediately.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

The labeled proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or enrichment for mass spectrometry.

Logical Flow of the Click Chemistry Reaction

The following diagram illustrates the sequence of reagent addition for the copper-catalyzed click chemistry reaction.

References

- 1. sodiuM 4-pentynoate | 101917-30-0 [chemicalbook.com]

- 2. 101917-30-0|sodium 4-pentynoate|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Pentynoic acid | C5H6O2 | CID 22464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-PENTYNOIC ACID | 6089-09-4 [chemicalbook.com]

- 8. broadpharm.com [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

The Dawn of a New Chemical Era: An In-depth Guide to the Early Studies and Discovery of Alkyne Metabolic Reporters

For Researchers, Scientists, and Drug Development Professionals

The ability to observe and manipulate biological processes within their native environment is a cornerstone of modern molecular biology and drug development. The turn of the 21st century witnessed a paradigm shift in this field with the advent of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] At the heart of this revolution was the introduction of the alkyne as a metabolic reporter, a small, inert, and highly versatile chemical handle that has since enabled the visualization and characterization of a wide array of biomolecules. This technical guide delves into the seminal studies that established alkyne metabolic reporters, providing a detailed look at the foundational experimental protocols and the quantitative data that underpinned these groundbreaking discoveries.

The Genesis of Bioorthogonal Chemistry: The Staudinger Ligation

The concept of a "bioorthogonal chemical reporter" was first realized with the development of the Staudinger ligation by Saxon and Bertozzi in 2000.[1][2] This reaction, a modification of the classic Staudinger reaction, allows for the formation of a stable amide bond between an azide and a specifically engineered triarylphosphine.[1] The azide, being small and abiotic, served as an ideal chemical reporter that could be introduced into cellular glycans through the cell's own metabolic machinery.

Key Experiment: Metabolic Labeling of Cell Surface Glycans with Azides

In their seminal 2000 Science paper, Saxon and Bertozzi demonstrated the feasibility of this approach by metabolically labeling cultured human cell lines with an azido sugar, N-azidoacetylmannosamine (Ac₄ManNAz).[1][3] This unnatural sugar is processed by the sialic acid biosynthetic pathway and incorporated into cell surface glycoconjugates. The presence of the azide was then detected by reacting the cells with a biotinylated triarylphosphine, leading to the covalent attachment of biotin to the cell surface.

Quantitative Analysis of Cell Surface Labeling

The extent of labeling was quantified using flow cytometry after staining the cells with fluorescein-labeled avidin. The results demonstrated a dose- and time-dependent increase in cell surface fluorescence, indicating successful metabolic labeling and subsequent ligation.

| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |

| Jurkat | Control (no Ac₄ManNAz) | ~10 |

| Jurkat | 20 µM Ac₄ManNAz for 3 days | >100 |

| HeLa | Control (no Ac₄ManNAz) | ~5 |

| HeLa | 30 µM Ac₄ManNAz for 3 days | ~50 |

Data adapted from Saxon, E. & Bertozzi, C. R. Science (2000).[4]

Experimental Protocol: Staudinger Ligation on Live Cells

1. Metabolic Labeling with Azido Sugar:

-

Human Jurkat cells were cultured in RPMI-1640 media supplemented with 10% fetal bovine serum.

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) was added to the culture medium at a final concentration of 20 µM.

-

Cells were incubated for 3 days to allow for metabolic incorporation of the azido sugar into cell surface sialic acids.

2. Staudinger Ligation with Phosphine Reagent:

-

After metabolic labeling, the cells were washed with PBS.

-

The cells were then incubated with a solution of a biotinylated phosphine reagent (phosphine-FLAG) at a concentration of 250 µM in PBS for 1 hour at room temperature.

-

Following the ligation reaction, the cells were washed again with PBS to remove excess phosphine reagent.

3. Detection by Flow Cytometry:

-

The cells were stained with a fluorescein-labeled anti-FLAG antibody.

-

The fluorescence of individual cells was quantified using a flow cytometer.

The "Click Chemistry" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In 2002, the field of bioorthogonal chemistry was further revolutionized by the near-simultaneous reports from the groups of K. Barry Sharpless and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6][7][8] This reaction, a highly efficient and specific example of "click chemistry," forms a stable triazole linkage between an azide and a terminal alkyne. The reaction's high yields, mild reaction conditions, and tolerance of a wide range of functional groups made it an immediate candidate for biological applications.

Key Experiment: CuAAC for Bioconjugation

The initial reports demonstrated the power of CuAAC for a variety of chemical syntheses, including the formation of peptidotriazoles on a solid phase with greater than 95% conversion and purity.[8] The reaction was shown to proceed in a variety of solvents, including water, making it amenable to biological systems.

Quantitative Data from Early CuAAC Studies

| Reactants | Catalyst | Solvent | Yield |

| Phenylacetylene + Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 91% |

| 1-Octyne + Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 95% |

| Propargyl alcohol + Ethyl Azidoacetate | CuSO₄/Sodium Ascorbate | H₂O | 85% |

Data adapted from Rostovtsev, V. V. et al. Angew. Chem. Int. Ed. (2002).[7]

Experimental Protocol: A General Procedure for CuAAC

1. Preparation of Reagents:

-

Dissolve the terminal alkyne and the azide in a suitable solvent, such as a 1:1 mixture of t-butanol and water.

-

Prepare a fresh solution of sodium ascorbate (1 M in water).

-

Prepare a solution of copper(II) sulfate pentahydrate (0.1 M in water).

2. The "Click" Reaction:

-

To the solution of the alkyne and azide, add the sodium ascorbate solution (typically 5 mol %).

-

Add the copper(II) sulfate solution (typically 1 mol %).

-

Stir the reaction mixture at room temperature. The reaction is often complete within minutes to a few hours.

3. Workup and Isolation:

-

The product can often be isolated by simple filtration or extraction, owing to the high purity of the crude reaction mixture.

Overcoming Toxicity: The Advent of Copper-Free Click Chemistry

A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[9] This challenge was overcome in 2004 by the Bertozzi group with the development of strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "copper-free click chemistry."[10][11] This reaction utilizes a cyclooctyne, a strained alkyne, which reacts spontaneously with an azide without the need for a catalyst.

Key Experiment: SPAAC on Living Cells

In their 2004 JACS paper, Agard, Prescher, and Bertozzi demonstrated the utility of SPAAC for labeling biomolecules on living cells.[10] They synthesized a cyclooctyne derivative and showed that it could selectively react with azide-labeled glycans on the surface of Jurkat cells with no apparent toxicity.

Kinetic Comparison of Bioorthogonal Reactions

A key aspect of the early studies was the quantitative comparison of the reaction rates of the different bioorthogonal ligations. The second-order rate constants provided a measure of how quickly the reactions proceeded under physiological conditions.

| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Staudinger Ligation | ~0.002 |

| CuAAC | >1 |

| SPAAC (first generation cyclooctynes) | ~0.0024 |

| SPAAC (difluorinated cyclooctynes) | ~0.076 |

Data compiled from various sources, including Agard et al. J. Am. Chem. Soc. (2004) and Baskin et al. PNAS (2007).[9][10]

Experimental Protocol: SPAAC for Live Cell Labeling

1. Metabolic Labeling:

-

Jurkat cells were cultured in the presence of 25 µM Ac₄ManNAz for 3 days to introduce azides onto the cell surface.

2. Copper-Free Click Reaction:

-

The azide-labeled cells were washed and then treated with a cyclooctyne-FLAG conjugate at a concentration of 100 µM in the culture medium.

-

The reaction was allowed to proceed for 1.5 hours at 37 °C.

3. Detection:

-

After the reaction, the cells were washed and then stained with a FITC-labeled anti-FLAG antibody.

-

Cell surface fluorescence was quantified by flow cytometry.

Conclusion

The early studies on alkyne metabolic reporters, from the development of the Staudinger ligation to the advent of copper-catalyzed and copper-free click chemistry, laid the groundwork for a new era of chemical biology. These foundational experiments not only introduced a powerful new tool for labeling and visualizing biomolecules in their native environment but also established the core principles of bioorthogonal chemistry. The quantitative data and detailed protocols from these seminal studies continue to inform and inspire new generations of researchers, scientists, and drug development professionals as they seek to unravel the complexities of living systems.

References

- 1. Cell surface engineering by a modified Staudinger reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Cell surface engineering by a modified Staudinger reaction. | Semantic Scholar [semanticscholar.org]

- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the Cu(i)-catalyzed azide–alkyne cycloaddition: focus on functionally substituted azides and alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes [organic-chemistry.org]

- 8. Peptidotriazoles on solid phase: [1,2,3]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-free click chemistry for dynamic in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Sodium 4-Pentynoate: A Bioorthogonal Chemical Reporter for In-Depth Analysis of Lysine Acetylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein lysine acetylation is a fundamental post-translational modification that plays a critical role in regulating a vast array of cellular processes, including gene transcription, metabolism, and signal transduction. The dynamic nature of lysine acetylation necessitates robust tools for its detection and quantification. Sodium 4-pentynoate, a bioorthogonal chemical reporter, has emerged as a powerful tool for the metabolic labeling and subsequent identification of acetylated proteins. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for utilizing sodium 4-pentynoate to study lysine acetylation. Detailed methodologies for metabolic labeling, in-gel fluorescence analysis, protein enrichment, and mass spectrometry-based quantitative proteomics are presented. Furthermore, this guide illustrates the application of this technique in deciphering the dynamics of signaling pathways, such as those regulated by the p300/CBP histone acetyltransferases.

Introduction to Bioorthogonal Labeling of Lysine Acetylation

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Sodium 4-pentynoate is a cell-permeable alkyne-containing analog of acetate. Once inside the cell, it is converted into 4-pentynoyl-CoA, which is then utilized by lysine acetyltransferases (KATs) as a substrate to "write" an alkyne tag onto lysine residues of target proteins. This metabolic incorporation of a bioorthogonal handle allows for the subsequent covalent attachment of reporter molecules, such as fluorophores or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This two-step approach enables the visualization, enrichment, and identification of acetylated proteins from complex biological samples.

Signaling Pathway: p300/CBP-Mediated Histone Acetylation

The histone acetyltransferases p300 and its paralog CREB-binding protein (CBP) are crucial regulators of gene transcription.[1][2][3] They act as transcriptional co-activators by acetylating histone proteins, which leads to chromatin relaxation and allows for the binding of transcription factors and the transcriptional machinery.[4] The activity of p300/CBP is regulated by various signaling pathways that respond to extracellular stimuli. Upon activation, p300/CBP is recruited to specific gene promoters where it acetylates histone tails, notably at lysine residues such as H3K27.[5] This acetylation event serves as a docking site for bromodomain-containing proteins, which are "readers" of the histone code, further promoting gene transcription. The use of sodium 4-pentynoate allows for the dynamic tracking of p300/CBP activity and its impact on histone acetylation and gene expression.

Caption: p300/CBP signaling pathway leading to histone acetylation and gene transcription.

Experimental Workflow

The overall workflow for studying lysine acetylation using sodium 4-pentynoate involves several key steps, from initial cell treatment to final data analysis.

Caption: General experimental workflow for bioorthogonal labeling of lysine acetylation.

Quantitative Data Presentation

The use of sodium 4-pentynoate coupled with quantitative mass spectrometry allows for the precise measurement of changes in protein acetylation in response to various stimuli. The data is typically presented in tables that include the identified protein, the specific acetylated lysine residue, and the fold change in acetylation levels between different conditions.

Table 1: Representative Quantitative Proteomic Data of Lysine Acetylation

| Protein | UniProt ID | Acetylated Lysine | Fold Change (Treated/Control) | p-value |

| Histone H3.1 | P68431 | K27 | 3.5 | 0.001 |

| Histone H4 | P62805 | K16 | 2.8 | 0.005 |

| Tubulin alpha-1A | Q71U36 | K40 | 1.9 | 0.02 |

| HSP90AA1 | P07900 | K294 | -2.1 | 0.01 |

| GAPDH | P04406 | K117 | 1.5 | 0.04 |

This table presents representative data and is for illustrative purposes. Actual results will vary depending on the experimental system.

Detailed Experimental Protocols

Metabolic Labeling of Mammalian Cells

This protocol describes the metabolic labeling of adherent mammalian cells with sodium 4-pentynoate.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293T)

-

Complete cell culture medium

-

Sodium 4-pentynoate (stock solution: 100 mM in sterile water)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to 70-80% confluency in a T75 flask or 10 cm dish.

-

Prepare the labeling medium by adding sodium 4-pentynoate to the complete cell culture medium to a final concentration of 1-5 mM. Pre-warm the labeling medium to 37°C.

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Proceed immediately to cell lysis and protein extraction.

Cell Lysis and Protein Extraction

This protocol describes the lysis of labeled cells and extraction of total protein.

Materials:

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors)

-

Cell scraper

-

Microcentrifuge tubes

-

Sonicator or 25-gauge needle

Procedure:

-

Add 1 mL of ice-cold lysis buffer to the washed cell monolayer.

-

Scrape the cells from the plate and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

To shear genomic DNA and reduce viscosity, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) or pass the lysate through a 25-gauge needle 5-10 times.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total protein extract) to a new pre-chilled tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

The protein lysate can be used immediately for the click chemistry reaction or stored at -80°C.

In-Gel Fluorescence Analysis

This protocol describes the labeling of alkyne-containing proteins with a fluorescent azide for visualization by in-gel fluorescence.

Materials:

-

Protein lysate from 4-pentynoate labeled cells (50 µg)

-

Azide-fluorophore conjugate (e.g., Azide-TAMRA, stock solution: 10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (stock solution: 50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution: 1.7 mM in DMSO)

-

Copper(II) sulfate (CuSO4) (stock solution: 50 mM in water)

-

4X SDS-PAGE loading buffer

-

SDS-PAGE gel and electrophoresis system

-

Fluorescence gel scanner

Procedure:

-

In a 1.5 mL microcentrifuge tube, add 50 µg of protein lysate and adjust the volume to 45 µL with PBS.

-

Add 1 µL of the 10 mM azide-fluorophore stock solution (final concentration: 200 µM).

-

Add 1 µL of the 50 mM TCEP stock solution (final concentration: 1 mM).

-

Add 3 µL of the 1.7 mM TBTA stock solution (final concentration: ~100 µM).

-

Vortex briefly and then add 1 µL of the 50 mM CuSO4 stock solution to initiate the click reaction (final concentration: 1 mM).

-

Incubate the reaction for 1 hour at room temperature in the dark.

-

Stop the reaction by adding 17 µL of 4X SDS-PAGE loading buffer.

-

Boil the sample at 95°C for 5 minutes.

-

Load the entire sample onto an SDS-PAGE gel and run the electrophoresis.

-

After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Enrichment of Alkyne-Labeled Proteins

This protocol describes the enrichment of alkyne-labeled proteins using an azide-biotin conjugate and streptavidin beads for subsequent mass spectrometry analysis.[6][7]

Materials:

-

Protein lysate from 4-pentynoate labeled cells (1-5 mg)

-

Azide-biotin conjugate (e.g., Azide-PEG3-Biotin, stock solution: 10 mM in DMSO)

-

Click chemistry reagents (TCEP, TBTA, CuSO4) as described in section 5.3

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 1% SDS, 6 M urea, 1 M NaCl)

-

Elution buffer (e.g., PBS with 2% SDS and 50 mM DTT)

Procedure:

-

Perform the click chemistry reaction on 1-5 mg of protein lysate in a larger volume (e.g., 500 µL) using the same final concentrations of reagents as in section 5.3, but with azide-biotin instead of azide-fluorophore. Incubate for 1-2 hours at room temperature.

-

Precipitate the protein to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone, incubate at -20°C for 1 hour, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and wash the protein pellet with ice-cold methanol.

-

Resuspend the protein pellet in a buffer containing 1% SDS in PBS.

-

Pre-wash the streptavidin-agarose beads with PBS.

-

Add the resuspended protein lysate to the streptavidin beads and incubate for 2 hours at room temperature with end-over-end rotation.

-

Wash the beads sequentially with high-stringency buffers to remove non-specifically bound proteins (e.g., 3 washes with PBS + 1% SDS, 3 washes with 6 M urea, and 3 washes with PBS).

-

Elute the enriched proteins by boiling the beads in elution buffer at 95°C for 10 minutes.

-

The eluted proteins are now ready for sample preparation for mass spectrometry.

Sample Preparation for Mass Spectrometry

This protocol describes the in-solution digestion of enriched proteins for bottom-up proteomic analysis.

Materials:

-

Enriched protein eluate

-

Dithiothreitol (DTT) (stock solution: 1 M in water)

-

Iodoacetamide (IAA) (stock solution: 500 mM in water, freshly prepared)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate (50 mM, pH 8.0)

-

Formic acid

-

C18 desalting spin columns

Procedure:

-

Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

-

Quench the excess IAA by adding DTT to a final concentration of 5 mM.

-

Dilute the sample with 4 volumes of 50 mM ammonium bicarbonate to reduce the SDS concentration to below 0.1%.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.

-

Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

-

Dry the desalted peptides in a vacuum centrifuge and store at -80°C until mass spectrometry analysis.

Conclusion

Sodium 4-pentynoate is a versatile and powerful bioorthogonal reporter for the study of lysine acetylation. The methodologies outlined in this guide provide a comprehensive framework for researchers to investigate the dynamics of protein acetylation in a variety of biological contexts. From the visualization of global acetylation changes to the identification and quantification of specific acetylation sites, this chemical biology approach offers a valuable complement to traditional antibody-based methods. The ability to profile the "acetylome" with high sensitivity and specificity will continue to advance our understanding of the critical roles that lysine acetylation plays in health and disease, and will aid in the development of novel therapeutic strategies targeting the enzymes that regulate this important post-translational modification.

References

- 1. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is histone acetylation the most important physiological function for CBP and p300? | Aging [aging-us.com]

- 3. The transcriptional coactivators p300 and CBP are histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Investigating the Metabolic Fate of Sodium 4-Pentynoate in Mammalian Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the metabolic fate of sodium 4-pentynoate, a short-chain fatty acid containing a terminal alkyne group, within mammalian cells. The unique chemical structure of this compound makes it a valuable tool for studying fatty acid metabolism and a potential modulator of cellular processes. This document outlines the presumed metabolic pathways, presents hypothetical quantitative data for illustrative purposes, details experimental protocols for its investigation, and provides visual representations of the key processes.

Introduction to Sodium 4-Pentynoate Metabolism

Sodium 4-pentynoate, the salt of 4-pentynoic acid, is expected to enter cellular metabolism through pathways analogous to those of other short-chain fatty acids. Upon cellular uptake, it is activated to its coenzyme A (CoA) thioester, 4-pentynoyl-CoA. Subsequently, it is poised to enter the mitochondrial fatty acid β-oxidation pathway. However, the presence of the terminal alkyne group introduces a critical divergence from the metabolism of saturated fatty acids, potentially leading to the formation of reactive metabolites and inhibition of key metabolic enzymes.

Quantitative Analysis of 4-Pentynoate Metabolism

To understand the metabolic flux of sodium 4-pentynoate, quantitative measurements of its uptake and conversion are essential. The following tables summarize hypothetical quantitative data obtained from in vitro experiments using a mammalian cell line (e.g., HepG2) incubated with 13C-labeled sodium 4-pentynoate.

Table 1: Cellular Uptake and Activation of Sodium 4-Pentynoate

| Time (minutes) | Intracellular 4-Pentynoate (nmol/mg protein) | 4-Pentynoyl-CoA (nmol/mg protein) |

| 0 | 0.0 | 0.0 |

| 5 | 1.2 ± 0.2 | 0.3 ± 0.05 |

| 15 | 3.5 ± 0.4 | 1.1 ± 0.1 |

| 30 | 5.8 ± 0.6 | 2.5 ± 0.3 |

| 60 | 6.2 ± 0.5 | 3.1 ± 0.4 |

Table 2: β-Oxidation Metabolites of 4-Pentynoyl-CoA

| Metabolite | Concentration at 60 min (nmol/mg protein) |

| Acetyl-CoA (from β-oxidation) | 1.5 ± 0.2 |

| Propiolyl-CoA | 0.8 ± 0.1 |

Experimental Protocols

Cell Culture and Isotopic Labeling

Objective: To introduce isotopically labeled sodium 4-pentynoate into mammalian cells for metabolic tracing.

Materials:

-

Mammalian cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

[1-¹³C]-Sodium 4-pentynoate (or other suitably labeled analog)

-

6-well cell culture plates

Protocol:

-

Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Allow cells to reach 80-90% confluency.

-

Prepare a stock solution of [1-¹³C]-Sodium 4-pentynoate in sterile phosphate-buffered saline (PBS).

-

On the day of the experiment, remove the culture medium and wash the cells twice with warm PBS.

-

Add fresh, serum-free DMEM containing the desired concentration of [1-¹³C]-Sodium 4-pentynoate (e.g., 100 µM) to each well.

-

Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

At each time point, aspirate the medium and immediately wash the cells three times with ice-cold PBS to halt metabolic activity.

-

Proceed immediately to metabolite extraction.

Metabolite Extraction

Objective: To extract intracellular metabolites for subsequent analysis.

Materials:

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

Protocol:

-

After the final PBS wash, add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells from the well surface and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

-

Dry the metabolite extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

LC-MS/MS Analysis for Metabolite Quantification

Objective: To identify and quantify 4-pentynoate and its metabolites.

Materials:

-

Dried metabolite extracts

-

LC-MS/MS grade water with 0.1% formic acid (Solvent A)

-

LC-MS/MS grade acetonitrile with 0.1% formic acid (Solvent B)

-

C18 reverse-phase HPLC column

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of 50% methanol.

-

Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS/MS system.

-

Separate the metabolites using a C18 column with a gradient elution program, for example:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Detect the metabolites using the mass spectrometer in negative ion mode for the carboxylic acids.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of 4-pentynoate, 4-pentynoyl-CoA, acetyl-CoA, and propiolyl-CoA.

-

Quantify the metabolites by comparing the peak areas to a standard curve generated from pure compounds. Normalize the results to the total protein content of the cell lysate.

Visualizing Metabolic Pathways and Workflows

Proposed Metabolic Pathway of Sodium 4-Pentynoate

The following diagram illustrates the anticipated metabolic pathway of sodium 4-pentynoate in mammalian cells.

Caption: Proposed metabolic pathway of sodium 4-pentynoate.

Experimental Workflow for Metabolic Analysis

The following diagram outlines the general workflow for investigating the metabolic fate of sodium 4-pentynoate.

Caption: Experimental workflow for metabolic analysis.

Conclusion

The investigation into the metabolic fate of sodium 4-pentynoate in mammalian cells reveals a fascinating intersection of classical fatty acid metabolism and the unique chemistry of terminal alkynes. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the cellular processing of this compound. Further studies are warranted to fully elucidate the downstream effects of the potentially reactive metabolite, propiolyl-CoA, and to explore the utility of sodium 4-pentynoate as a probe for studying metabolic pathways and as a potential therapeutic agent. The combination of stable isotope tracing, advanced mass spectrometry, and robust experimental design will be crucial in unraveling the complete metabolic story of this intriguing molecule.

An In-Depth Technical Guide to the Fundamental Principles of Using Sodium 4-Pentynoate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of sodium 4-pentynoate in click chemistry, a powerful tool in chemical biology, drug discovery, and materials science. This document details the underlying chemistry, experimental protocols, and data analysis workflows for utilizing this versatile chemical reporter.

Core Principles of Sodium 4-Pentynoate in Click Chemistry

Sodium 4-pentynoate is a valuable chemical tool that contains a terminal alkyne group. This functional group makes it an ideal substrate for the Nobel Prize-winning click chemistry reaction, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The small size and relative inertness of the alkyne group in biological systems make sodium 4-pentynoate a powerful bioorthogonal reporter.[1][2]

The primary application of sodium 4-pentynoate is as a metabolic label to study post-translational modifications, particularly protein acetylation.[1][2][3] Cells are cultured with sodium 4-pentynoate, which is structurally similar to acetate. Cellular enzymes involved in metabolism can utilize 4-pentynoate, leading to its incorporation into biomolecules. For instance, it can be converted to 4-pentynoyl-CoA and subsequently used by lysine acetyltransferases (KATs) to modify proteins.[1][4] This process effectively installs a "clickable" alkyne handle onto acetylated proteins.

Once labeled, these alkyne-modified proteins can be detected and identified through the CuAAC reaction. This reaction involves the specific and efficient formation of a stable triazole linkage between the terminal alkyne of the incorporated 4-pentynoate and an azide-containing reporter molecule. This reporter can be a fluorescent dye for imaging, a biotin tag for enrichment and pull-down experiments, or other functionalities for various downstream applications.[1][2][4]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The CuAAC reaction is the cornerstone of utilizing sodium 4-pentynoate in a biological context. It is a highly efficient and specific reaction that proceeds under mild, aqueous conditions, making it suitable for bioconjugation.[5][6]

Reaction Mechanism: The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[5][6] The copper(I) catalyst coordinates with the terminal alkyne of the 4-pentynoate moiety, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then readily reacts with an azide in a [3+2] cycloaddition to form a stable 1,4-disubstituted triazole ring.[2]

Key Reagents and Conditions: A typical CuAAC reaction mixture for biological samples includes:

-

Copper(II) sulfate (CuSO₄): The source of the copper catalyst.

-

Reducing Agent (e.g., Sodium Ascorbate): To reduce Cu(II) to the active Cu(I) state.

-

Copper Ligand (e.g., THPTA, TBTA): To stabilize the Cu(I) ion, prevent its oxidation, and improve reaction efficiency.

-

Azide-functionalized Reporter: The molecule to be "clicked" onto the alkyne-labeled biomolecule.

The reaction is generally performed at room temperature in aqueous buffers, such as phosphate-buffered saline (PBS).

Quantitative Data on CuAAC Reactions

While specific kinetic data for reactions involving proteins metabolically labeled with sodium 4-pentynoate is not extensively published in a consolidated format, the CuAAC reaction is widely reported to be highly efficient, with yields often described as "nearly quantitative."[1][7] The following tables summarize typical reaction conditions and reported efficiencies for CuAAC bioconjugation reactions.

| Parameter | Typical Range/Value | Notes |

| Reactant Concentrations | ||

| Alkyne-modified Protein | 1 - 50 µM | Dependent on the abundance of the target protein. |

| Azide-Reporter | 10 - 250 µM | Typically used in excess to drive the reaction to completion. |

| Catalyst System | ||

| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | |

| Sodium Ascorbate | 1 - 5 mM | A fresh solution is recommended for optimal performance. |

| Copper(I) Ligand (e.g., THPTA) | 0.5 - 5 mM | The ligand to copper ratio is often 5:1 to stabilize the catalyst. |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | |

| pH | 6.5 - 8.0 | PBS (pH 7.4) is a commonly used buffer.[8] |

| Reaction Time | 30 minutes - 2 hours | Generally rapid, but can be optimized for specific applications. |

Table 1: Typical Reaction Conditions for CuAAC Bioconjugation.

| Substrate | Reporter | Yield | Reference |

| Alkyne-modified protein scaffolds | Azide-functionalized molecules | Nearly quantitative | [1][7] |

| Terminal alkynes and organic azides | N/A | Excellent yields | [9] |

Table 2: Reported Yields for CuAAC Reactions.

Experimental Protocols

Metabolic Labeling of Proteins with Sodium 4-Pentynoate

This protocol describes the metabolic incorporation of the alkyne handle into cellular proteins.

Materials:

-

Cell culture medium appropriate for the cell line

-

Sodium 4-pentynoate solution (sterile-filtered)

-

Cell culture plates and incubator

Procedure:

-

Culture cells to the desired confluency.

-

Replace the normal growth medium with a medium supplemented with sodium 4-pentynoate. The final concentration typically ranges from 50 µM to 5 mM, and should be optimized for the specific cell line and experimental goals.

-

Incubate the cells for a period of 4 to 24 hours to allow for metabolic incorporation.

-

Harvest the cells by scraping or trypsinization.

-

Wash the cells with cold PBS to remove any unincorporated sodium 4-pentynoate.

-

The cell pellet can be stored at -80 °C or used immediately for cell lysis and subsequent click chemistry.

CuAAC Reaction for Labeling of 4-Pentynoate-Modified Proteins in Cell Lysate

This protocol details the "clicking" of a reporter molecule onto the metabolically labeled proteins.

Materials:

-

Cell pellet with metabolically incorporated 4-pentynoate

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-functionalized reporter (e.g., Azide-PEG-Biotin, fluorescent azide)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Lyse the cell pellet in an appropriate lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

-

In a microcentrifuge tube, combine the following in order:

-

Protein lysate (e.g., 50 µg of total protein)

-

PBS to a final volume of ~90 µL

-

Azide-functionalized reporter (to a final concentration of 50-100 µM)

-

-

Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. Let it stand for 1-2 minutes.

-

Add the catalyst premix to the protein lysate mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

-

The labeled proteome is now ready for downstream analysis such as SDS-PAGE, western blotting, or enrichment for mass spectrometry.

Visualization of Workflows and Pathways

Workflow for Identification of Acetylated Proteins

The following diagram illustrates the complete workflow for identifying acetylated proteins using sodium 4-pentynoate metabolic labeling followed by proteomic analysis.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Water-soluble, stable and azide-reactive strained dialkynes for biocompatible double strain-promoted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]

- 9. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

Profiling Post-Translational Modifications: A Technical Guide to the Application of Sodium 4-Pentynoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications (PTMs) are critical regulatory mechanisms that govern protein function, localization, and interaction networks. The dynamic nature of PTMs necessitates advanced methodologies for their comprehensive profiling. This technical guide explores the scope and application of sodium 4-pentynoate, a bioorthogonal chemical reporter, for the metabolic labeling and subsequent identification and quantification of protein acylation. We provide a detailed overview of the underlying principles, experimental workflows, and data analysis strategies. This guide includes detailed protocols for metabolic labeling, click chemistry-based enrichment, and mass spectrometry analysis. Furthermore, we present quantitative data from key studies in structured tables and visualize relevant signaling pathways using the DOT language for Graphviz, offering a comprehensive resource for researchers embarking on PTM analysis using this powerful chemoproteomic tool.

Introduction

Protein acylation, the covalent attachment of acyl groups to proteins, is a fundamental post-translational modification that plays a pivotal role in a myriad of cellular processes.[1][2] This diverse family of modifications includes the addition of small acetyl groups (acetylation) and longer fatty acid chains (fatty acylation), each imparting distinct physicochemical properties to the modified protein.[1] Acetylation, for instance, can neutralize the positive charge of lysine residues, thereby influencing protein-protein interactions and protein-DNA interactions, with profound effects on gene expression and chromatin structure.[3][4] Fatty acylation, on the other hand, increases the hydrophobicity of a protein, often mediating its association with cellular membranes and regulating its subcellular localization and signaling activity.[1][5]

The study of protein acylation has been greatly advanced by the development of chemical reporters, small molecules that mimic natural metabolites and can be incorporated into biomolecules through the cell's own metabolic pathways.[5] Sodium 4-pentynoate is a terminal alkyne-containing analogue of butyrate and can be metabolically converted to 4-pentynoyl-CoA. This activated form can then be utilized by cellular enzymes, such as acetyltransferases and fatty acyltransferases, to modify proteins. The incorporated alkyne group serves as a bioorthogonal handle, allowing for the selective chemical ligation to a reporter tag, such as biotin or a fluorophore, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[6] This two-step approach of metabolic labeling followed by click chemistry enables the enrichment and identification of acylated proteins from complex biological samples with high specificity and sensitivity.

This guide will provide a comprehensive overview of the use of sodium 4-pentynoate for profiling protein acylation, with a focus on practical experimental details and data interpretation for researchers in academia and industry.

Data Presentation: Quantitative Analysis of Acylated Proteins

The application of sodium 4-pentynoate in combination with quantitative proteomics has enabled the identification of a large number of acylated proteins. Below are tables summarizing quantitative data from representative studies.

Table 1: Substrates of the Lysine Acetyltransferase p300 Identified Using 4-Pentynoyl-CoA

| Protein Name | Gene Symbol | UniProt ID | Description |

| Histone H3.1 | HIST1H3A | P68431 | Core component of the nucleosome. |

| Histone H4 | HIST1H4A | P62805 | Core component of the nucleosome. |

| p53 | TP53 | P04637 | Tumor suppressor protein. |

| ACTB | ACTB | P60709 | Actin, cytoplasmic 1. |

| Importin-7 | IPO7 | O95379 | Mediates the nuclear import of proteins. |

| Tubulin alpha-1A chain | TUBA1A | Q71U36 | Major constituent of microtubules. |

| Heat shock protein 90-alpha | HSP90AA1 | P07900 | Molecular chaperone. |

This table presents a selection of known and novel substrates of the acetyltransferase p300 identified in vitro using 4-pentynoyl-CoA and bioorthogonal proteomics. The identification of these substrates is crucial for understanding the regulatory roles of p300 in various cellular processes.

Experimental Protocols

Metabolic Labeling of Mammalian Cells with Sodium 4-Pentynoate

This protocol describes the metabolic incorporation of the alkyne tag from sodium 4-pentynoate into cellular proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sodium 4-pentynoate (stock solution in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Culture: Plate mammalian cells in a suitable culture dish and grow to 70-80% confluency in complete cell culture medium.

-

Metabolic Labeling:

-

Prepare the labeling medium by supplementing the complete cell culture medium with the desired final concentration of sodium 4-pentynoate. A typical starting concentration is 250 µM, but this should be optimized for the specific cell line and experimental goals.

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the labeling medium to the cells.

-

Incubate the cells for the desired labeling period. A typical incubation time is 16-24 hours.

-

-

Cell Harvest and Lysis:

-

After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to the culture dish.

-

Scrape the cells from the dish and transfer the cell lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the labeled proteome.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Click Chemistry Reaction for Biotin Tagging of Labeled Proteins

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-modified proteins.

Materials:

-

Metabolically labeled protein lysate

-

Azide-biotin tag (e.g., Azide-PEG3-Biotin)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

Procedure:

-

Prepare Click Chemistry Reagents:

-

Prepare fresh stock solutions of TCEP (50 mM in water), TBTA (10 mM in DMSO), CuSO4 (50 mM in water), and sodium ascorbate (50 mM in water).

-

Prepare a stock solution of the azide-biotin tag (10 mM in DMSO).

-

-

Set up the Click Reaction:

-

In a microcentrifuge tube, combine the following reagents in the specified order:

-

Protein lysate (1 mg of total protein)

-

Azide-biotin tag (to a final concentration of 100 µM)

-

TCEP (to a final concentration of 1 mM)

-

TBTA (to a final concentration of 100 µM)

-

-

Vortex briefly to mix.

-

-

Initiate the Reaction:

-

Add CuSO4 to a final concentration of 1 mM.

-

Add sodium ascorbate to a final concentration of 1 mM to initiate the reaction.

-

Vortex the reaction mixture gently.

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

-

Protein Precipitation:

-

Precipitate the biotin-tagged proteins by adding four volumes of ice-cold acetone.

-

Incubate at -20°C for at least 2 hours or overnight.

-

Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Carefully remove the supernatant and wash the protein pellet with ice-cold methanol.

-

Air-dry the protein pellet. The biotinylated protein sample is now ready for enrichment.

-

Mass Spectrometry Analysis of Acylated Peptides

This section provides a general overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the analysis of peptides derived from proteins labeled with sodium 4-pentynoate.

Sample Preparation:

-

Enrichment: Resuspend the biotinylated protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0) and enrich for biotinylated proteins using streptavidin-agarose beads.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins using a protease such as trypsin.

-

Peptide Elution and Desalting: Elute the tryptic peptides from the beads and desalt them using a C18 StageTip or equivalent.

LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 75 µm inner diameter, 15-25 cm length, packed with 1.9-3 µm particles) is typically used for peptide separation.

-

Mobile Phases:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient: A shallow gradient of increasing Solvent B concentration (e.g., 2-40% B over 60-120 minutes) is used to elute the peptides.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS1 Scan:

-

Mass Range: 350-1500 m/z.

-

Resolution: 60,000-120,000 at m/z 200.

-

-

MS2 Scan (Data-Dependent Acquisition):

-

Top N: Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.

-

Fragmentation: Higher-energy collisional dissociation (HCD) is commonly used.

-

Collision Energy: Normalized collision energy (NCE) of 27-30%.

-

Resolution: 15,000-30,000 at m/z 200.

-

-

Data Analysis: The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer). The search parameters should include variable modifications for the 4-pentynoylation on lysine, serine, threonine, and cysteine residues.

-

Mandatory Visualizations: Signaling Pathways and Workflows

Experimental Workflow for Profiling Acylated Proteins

p300/CBP Signaling Pathway

Wnt Signaling Pathway and Protein Acylation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. mskcc.org [mskcc.org]

- 6. p300 Regulates Liver Functions by Controlling p53 and C/EBP Family Proteins through Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Incorporation of Sodium 4-Pentynoate into Proteins for Proteomic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein acylation, the covalent attachment of acyl groups to proteins, is a critical post-translational modification (PTM) that regulates a vast array of cellular processes, including protein stability, subcellular localization, and enzymatic activity.[1] Studying the dynamics of protein acylation is fundamental to understanding cellular physiology and disease. Sodium 4-pentynoate, an alkyne-containing analog of short-chain fatty acids, has emerged as a powerful chemical reporter for investigating protein acylation, particularly lysine acetylation.[2][3]

This technical guide provides an in-depth overview of the mechanism by which sodium 4-pentynoate is metabolically incorporated into proteins. It details the experimental workflows for labeling, detection, and identification of acylated proteins and offers comprehensive protocols for laboratory application. The use of bioorthogonal chemistry, specifically the "click" reaction, allows for the sensitive and specific detection of proteins modified with this probe, making it an invaluable tool for chemical proteomics.[4][5][6]

Core Mechanism of Metabolic Incorporation

The utility of sodium 4-pentynoate as a chemical probe lies in its ability to be processed by endogenous cellular metabolic pathways. The molecule is designed to mimic natural metabolic building blocks, allowing it to be activated and utilized by cellular enzymes for protein modification.

The process begins with the cellular uptake of sodium 4-pentynoate. Inside the cell, it is converted into its corresponding coenzyme A (CoA) thioester, 4-pentynoyl-CoA .[3][7] This activation step is analogous to the metabolism of natural fatty acids. The resulting 4-pentynoyl-CoA, bearing a terminal alkyne group, serves as a substrate for various acyltransferases.[8]

Specifically, lysine acetyltransferases (KATs), such as p300, can utilize 4-pentynoyl-CoA to acylate the ε-amino group of lysine residues on target proteins.[3][9] This enzymatic reaction covalently attaches the 4-pentynoyl group to the protein, effectively "tagging" it with a bioorthogonal alkyne handle. This handle is chemically inert within the cellular environment but can be selectively reacted with an azide-bearing probe in a subsequent step.[2][10]

Experimental Workflow for Proteomic Analysis

The detection and identification of proteins metabolically labeled with 4-pentynoate involves a multi-step workflow that combines metabolic labeling with bioorthogonal click chemistry and proteomic analysis.

-

Metabolic Labeling: Live cells are cultured in media supplemented with sodium 4-pentynoate for a defined period, allowing for its uptake, metabolic activation, and incorporation into proteins.[11][12]

-

Cell Lysis: After labeling, cells are harvested and lysed to release the total protein content.

-

Bioorthogonal Ligation (Click Chemistry): The alkyne-tagged proteins within the cell lysate are covalently linked to a reporter molecule containing an azide group.[13] This reaction, typically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific and efficient.[5] The reporter can be a fluorophore (for visualization) or a biotin tag (for enrichment).[14]

-

Downstream Analysis:

-

Fluorescence Detection: If a fluorescent azide was used, the labeled proteins can be visualized directly by in-gel fluorescence scanning after SDS-PAGE, providing a profile of acylated proteins.[2]

-

Affinity Purification & Mass Spectrometry: If a biotin-azide was used, the labeled proteins are captured and enriched using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS), enabling proteome-wide identification of acylation sites and dynamics.[9][15]

-

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the metabolic labeling of mammalian cells with sodium 4-pentynoate and subsequent analysis.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

-

Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in appropriate culture dishes and grow to 70-80% confluency.

-

Preparation of Labeling Medium: Prepare fresh culture medium. Dissolve sodium 4-pentynoate in the medium to a final concentration of 250–500 µM. Pre-warm the medium to 37°C.

-

Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for 4-16 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals and should be determined empirically.

-

Cell Harvest: After incubation, place the culture dish on ice. Remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors) to the cells. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome.

-

Protein Quantification: Determine the protein concentration of the clarified lysate using a standard method (e.g., BCA assay). The lysate is now ready for click chemistry.

Protocol 2: CuAAC Reaction for Protein Visualization

This protocol is for labeling with a fluorescent azide for in-gel analysis.

-

Reagent Preparation:

-

Protein Sample: Dilute 50 µg of the protein lysate to a final concentration of 1-2 mg/mL in PBS.

-

Azide-Fluorophore: Prepare a 1 mM stock solution (e.g., Azide-TAMRA) in DMSO.

-

THPTA Ligand: Prepare a 50 mM stock solution in water.

-

Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

-

-

Reaction Assembly: In a microcentrifuge tube, combine the following in order:

-

Protein lysate (50 µg)

-

Azide-Fluorophore (to a final concentration of 100 µM)

-

THPTA (to a final concentration of 1 mM)

-

CuSO₄ (to a final concentration of 1 mM)

-

-

Initiation: Add sodium ascorbate to a final concentration of 2 mM to initiate the reaction. Vortex briefly to mix.

-

Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

-

Protein Precipitation: Precipitate the labeled protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes.

-

Analysis: Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold methanol. Resuspend the protein pellet in SDS-PAGE loading buffer. Analyze by SDS-PAGE and in-gel fluorescence scanning.

Quantitative Data Summary

A key application of this technique is the quantitative analysis of changes in protein acylation across different cellular states. When combined with stable isotope labeling by amino acids in cell culture (SILAC) or other quantitative mass spectrometry methods, it allows for the precise measurement of acylation dynamics.[15] The table below exemplifies how quantitative data from such an experiment would be presented. It lists proteins identified as substrates of the acetyltransferase p300 using an in vitro labeling approach with 4-pentynoyl-CoA.[9]

| Identified Protein | Gene Name | Function | Identified Site of Acylation | Notes |

| Histone H3.1 | HIST1H3A | Chromatin structure, transcription regulation | Multiple Lys residues | Known p300 substrate |

| Histone H4 | HIST1H4A | Chromatin structure, transcription regulation | Multiple Lys residues | Known p300 substrate |

| Histone H2A | HIST1H2AG | Chromatin structure, transcription regulation | Multiple Lys residues | Known p300 substrate |

| Histone H2B | HIST1H2BJ | Chromatin structure, transcription regulation | Multiple Lys residues | Known p300 substrate |

| Importin-7 | IPO7 | Nuclear import of proteins | Not specified | Known p300 substrate |

| High mobility group protein B1 | HMGB1 | DNA binding, chromatin remodeling | Not specified | Known p300 substrate |

| DNA topoisomerase 2-alpha | TOP2A | DNA topology modulation | Not specified | Known p300 substrate |

| Ku70 | XRCC6 | DNA double-strand break repair | Not specified | Known p300 substrate |

| Splicing factor 3B subunit 1 | SF3B1 | Pre-mRNA splicing | Not specified | Novel candidate p300 substrate |

| Myosin-9 | MYH9 | Cytoskeletal protein, cell motility | Not specified | Novel candidate p300 substrate |

Table 1: Representative list of known and novel protein substrates of the lysine acetyltransferase p300 identified using a 4-pentynoyl-CoA probe and bioorthogonal proteomics. Data is based on findings described in the literature.[9] "Not specified" indicates that the original report confirmed protein-level modification without detailing specific lysine residues.

Conclusion

Sodium 4-pentynoate is a versatile and robust chemical tool for the global analysis of protein acylation. Its metabolic incorporation into proteins by endogenous enzymes provides a non-perturbative method for introducing a bioorthogonal alkyne handle onto acylated proteins in living cells. The subsequent highly specific click chemistry reaction enables sensitive detection and powerful proteomic discovery. This guide provides the foundational mechanism, workflows, and protocols necessary for researchers to apply this technology to uncover novel insights into the roles of protein acylation in health and disease.

References

- 1. Protein acylation: mechanisms, biological functions and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]